molecular formula C22H20N2O4S B2473337 3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326868-50-1

3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2473337
CAS RN: 1326868-50-1
M. Wt: 408.47
InChI Key: XLHLEVUFTDSFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound . The compound has additional functional groups attached to it, including ethoxyphenyl and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thieno[3,2-d]pyrimidine core would likely contribute to the compound’s aromaticity, while the ethoxyphenyl and methoxyphenyl groups could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ethoxy and methoxy groups might be susceptible to reactions that involve the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, while its melting and boiling points could be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Thieno[2,3-d]pyrimidine-2,4-diones have been studied as potent GnRH receptor antagonists with potential applications in treating reproductive diseases. Key features for good receptor binding activity were identified, including the presence of hydrophobic substituents, highlighting the importance of structural modifications in enhancing biological activity (Guo et al., 2003).

Medicinal Chemistry and Pharmacology

  • Research has focused on discovering thieno[2,3-d]pyrimidine-2,4-dione derivatives as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These findings suggest potential therapeutic applications for sex-hormone-dependent diseases, showcasing the compound's significance in developing new drugs (Sasaki et al., 2003).

Antimicrobial and Anti-Inflammatory Agents

  • Novel synthetic approaches have led to the creation of thieno[2,3-d]pyrimidines with significant antimicrobial and anti-inflammatory activities. This underscores the compound's utility in developing new treatments for infections and inflammatory conditions (Tolba et al., 2018).

Material Science and Optoelectronics

  • Thienopyrimidine derivatives have been evaluated for their nonlinear optical properties, indicating potential applications in optoelectronic devices. The study of these properties is crucial for the development of materials with specific electronic and optical characteristics (Hussain et al., 2020).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of thieno[3,2-d]pyrimidine derivatives is an active area of research, given their potential therapeutic applications . Future research could explore the synthesis, characterization, and biological activity of this specific compound.

properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N2O4S/c1-3-28-17-9-7-16(8-10-17)24-21(25)20-19(11-12-29-20)23(22(24)26)14-15-5-4-6-18(13-15)27-2/h4-13,20H,3,14H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNQZKSQQIDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC=C4)OC)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N2O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.